N-({1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)benzamide
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Overview
Description
N-({1-[3-(3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)BENZAMIDE is a complex organic compound that belongs to the class of benzamides This compound is characterized by its unique structure, which includes a benzodiazole ring and a methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[3-(3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)BENZAMIDE typically involves multiple steps, starting from readily available precursors. The general synthetic route includes the following steps:
Formation of the Benzodiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodiazole ring.
Attachment of the Methylphenoxy Group: The methylphenoxy group is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the methylphenoxy moiety.
Coupling with Benzamide: The final step involves the coupling of the intermediate with benzamide under conditions that promote amide bond formation, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-({1-[3-(3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-({1-[3-(3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)BENZAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-({1-[3-(3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N-({1-[3-(4-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)BENZAMIDE
- N-({1-[3-(2-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)BENZAMIDE
- N-({1-[3-(3-ETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)BENZAMIDE
Uniqueness
N-({1-[3-(3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)BENZAMIDE is unique due to its specific structural features, such as the position of the methyl group on the phenoxy ring and the presence of the benzodiazole moiety. These structural characteristics contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C25H25N3O2 |
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Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-[[1-[3-(3-methylphenoxy)propyl]benzimidazol-2-yl]methyl]benzamide |
InChI |
InChI=1S/C25H25N3O2/c1-19-9-7-12-21(17-19)30-16-8-15-28-23-14-6-5-13-22(23)27-24(28)18-26-25(29)20-10-3-2-4-11-20/h2-7,9-14,17H,8,15-16,18H2,1H3,(H,26,29) |
InChI Key |
QRAWYDSGQHKWRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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